Methyl 4-chloro-5-methylpicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-5-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-4-10-7(3-6(5)9)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYLPGBLKZFIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716753 | |
| Record name | Methyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104455-41-5 | |
| Record name | Methyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloro-5-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Strategic Route Development
Pioneering Synthetic Pathways for Methyl 4-chloro-5-methylpicolinate
The construction of the this compound molecule hinges on the effective introduction of the ester, chloro, and methyl groups onto the picolinic acid framework. Several strategic pathways can be envisaged, leveraging classical and modern organic chemistry principles.
Conventional Esterification and Halogenation Routes for Picolinates
A foundational approach to synthesizing picolinate (B1231196) esters involves the esterification of the corresponding carboxylic acid, followed by or preceded by halogenation of the pyridine (B92270) ring.
One common method for esterification is the Fischer-Speier esterification, which involves reacting the picolinic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. However, for the synthesis of Methyl 4-chloropicolinate, a related compound, a more direct approach is often employed by first converting the carboxylic acid to a more reactive species. chemicalbook.comchemicalbook.com For instance, 2-picolinic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, which serves the dual purpose of converting the carboxylic acid to an acyl chloride and introducing the chloro group onto the pyridine ring. chemicalbook.com The subsequent addition of methanol then leads to the formation of the methyl ester. chemicalbook.com
A typical reaction involves dissolving picolinic acid in thionyl chloride and heating the mixture. chemicalbook.com After the reaction to form the acid chloride, methanol is added carefully to produce the methyl ester. chemicalbook.com An alternative procedure uses oxalyl chloride in a solvent like methylene (B1212753) chloride, followed by the addition of methanol. This method has been reported to yield Methyl 4-chloropicolinate in high purity (90%) after purification.
The table below summarizes a representative synthesis of Methyl 4-chloropicolinate, a precursor that could potentially be methylated to yield the target compound.
| Reactant | Reagent | Conditions | Product | Yield |
| 4-chloropyridine-2-carboxylic acid | Oxalyl chloride, DMF | Methylene chloride, 0°C to room temp, 1.5h | Crude acyl chloride | Not specified |
| Crude acyl chloride | Methanol | Room temperature, 0.5h | Methyl 4-chloropicolinate | 90% |
| This table is interactive. Click on the headers to sort. |
The halogenation of the pyridine ring is a critical step. The reactivity of the pyridine ring towards electrophilic substitution is generally lower than that of benzene, and the position of substitution is influenced by the existing substituents. youtube.comkhanacademy.orgyoutube.comyoutube.comyoutube.com For the synthesis of this compound, direct chlorination of a pre-existing methylpicolinate would need to be highly regioselective to favor the 4-position.
Nucleophilic Substitution Approaches for Picolinate Scaffold Construction
Nucleophilic aromatic substitution (SNAr) presents another viable strategy for constructing the picolinate scaffold. This approach would typically involve a pyridine ring already bearing a suitable leaving group, which is then displaced by a nucleophile. For instance, a di-chloro-substituted pyridine could undergo a selective nucleophilic substitution reaction.
Directed Chlorination and Methylation Strategies on Pyridine Ring Systems
Achieving the specific 4-chloro-5-methyl substitution pattern on the picolinate ring requires highly regioselective synthetic strategies. Directed ortho-metalation (DoM) is a powerful tool for the functionalization of specific positions on aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org
In a hypothetical application of DoM, a directing group on the pyridine ring would chelate to an organolithium reagent, facilitating deprotonation at an adjacent position. organic-chemistry.orgwikipedia.org This lithiated intermediate can then react with an electrophile to introduce a desired substituent. For the synthesis of this compound, one could envision a scenario where a directing group guides the introduction of either the chloro or the methyl group at the desired position. For example, starting with a suitable picolinate, a directed metalation at the 5-position followed by quenching with a methylating agent (e.g., methyl iodide) could be a potential step. Subsequent chlorination would then need to be directed to the 4-position.
The choice of the directing group is crucial and can significantly influence the outcome of the reaction. wikipedia.org Amide and methoxy (B1213986) groups are common directing groups in DoM chemistry. wikipedia.org
Another strategy involves the directed nitration of a substituted phenol, which is later converted to the desired product. For example, a process for the preparation of 4-chloro-2-methyl-5-nitrophenol (B2449075) involves the nitration of a 4-chloro-2-methylphenylsulfonate, demonstrating the principle of using a blocking/directing group to achieve specific substitution patterns. google.com A similar strategic approach could be adapted for the pyridine ring system.
Innovations in Synthetic Techniques
Modern synthetic chemistry is continually evolving, with a focus on improving efficiency, safety, and yield. Continuous flow synthesis and optimized reflux methodologies are at the forefront of these innovations.
Continuous Flow Synthesis Optimization for Picolinate Esters
Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. The synthesis of various esters and heterocyclic compounds has been successfully adapted to flow chemistry.
While specific data on the continuous flow synthesis of this compound is not available, the principles can be applied. A flow process could be designed where the starting materials are continuously pumped through a heated reactor coil, potentially containing a solid-supported catalyst or reagent, to afford the desired product. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity.
Reflux Methodologies and Yield Enhancement in Picolinate Synthesis
Refluxing is a standard laboratory technique that allows for prolonged heating of a reaction mixture at the boiling point of the solvent, which can be crucial for driving reactions to completion. In the synthesis of picolinates, refluxing is often employed during the esterification or halogenation steps. chemicalbook.com
The table below illustrates the conditions used in a reflux-based synthesis of a related picolinate.
| Reactant | Reagent | Conditions | Product | Yield |
| 2-Picolinic acid | Thionyl chloride | 80°C, 3 days | Crude 4-chloropicolinoyl chloride | Not specified |
| Crude 4-chloropicolinoyl chloride | Methanol | Ice bath, 1 hour | Methyl 4-chloropicolinate | 57% |
| This table is interactive. Click on the headers to sort. |
By carefully selecting and optimizing these advanced synthetic methodologies, the efficient and selective synthesis of this compound can be achieved, paving the way for its application in various fields of chemical research and development.
Starting Material Derivations and Precursor Chemistry
The synthesis of specialized pyridine derivatives such as this compound relies on the strategic selection and modification of foundational starting materials. The inherent reactivity of the pyridine ring and its substituents dictates the synthetic pathways available for introducing desired functional groups. Key precursors, including 2-picolinic acid and its chlorinated derivatives, serve as versatile platforms for constructing the target molecule through sequential reactions.
2-Picolinic acid, a derivative of pyridine with a carboxylic acid group at the 2-position, is a fundamental building block in the synthesis of a wide range of pyridine compounds. wikipedia.orgchemicalbook.com Its commercial availability and the reactivity of its carboxylic acid group make it a common starting point for complex derivatives. wikipedia.orgcdhfinechemical.com The general strategy involves the modification of the pyridine ring, typically through chlorination, followed by transformation of the carboxylic acid moiety.
A well-documented application of 2-picolinic acid as a precursor is in the synthesis of the related compound, methyl 4-chloropicolinate. chemicalbook.comchemicalbook.com In this process, 2-picolinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF). chemicalbook.comguidechem.com This reaction typically requires heating and results in the formation of a 4-chloropicolinoyl chloride intermediate. chemicalbook.comchemicalbook.com The subsequent esterification with methanol (MeOH) yields the final methyl ester product. chemicalbook.com One procedure involves heating 2-picolinic acid in thionyl chloride for an extended period, followed by the slow addition of methanol to the resulting intermediate to yield methyl 4-chloropicolinate.
To achieve the synthesis of the target compound, this compound, the logical precursor would be a methylated and chlorinated picolinic acid derivative, namely 4-chloro-5-methylpicolinic acid. sigmaaldrich.comchembk.com This specific precursor already contains the required chloro and methyl substitutions on the pyridine ring, leaving only the final esterification step to be performed.
4-Chloropyridine-2-carboxylic acid is a critical intermediate that serves as the direct precursor for the esterification step in the synthesis of methyl 4-chloropicolinate. chemicalbook.com The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis, often achieved through methods like Fischer esterification or by first converting the acid to a more reactive species. masterorganicchemistry.com
A common and efficient method for this esterification involves the conversion of the carboxylic acid to an acyl chloride. chemicalbook.com For example, 4-chloropyridine-2-carboxylic acid can be suspended in a solvent like methylene chloride and treated with oxalyl chloride in the presence of a catalytic amount of DMF. chemicalbook.com This reaction generates the highly reactive 4-chloropyridine-2-carbonyl chloride intermediate. chemicalbook.com The subsequent addition of dry methanol to this crude acyl chloride residue leads to a rapid esterification reaction, forming the methyl ester. chemicalbook.com The reaction is typically quenched with a mild base, such as a sodium bicarbonate solution, to neutralize any excess acid. chemicalbook.comchemicalbook.com This general methodology is directly applicable to the synthesis of this compound from its corresponding acid, 4-chloro-5-methylpicolinic acid.
The direct esterification of 4-chloropyridine-2-carboxylic acid using diazomethane (B1218177) has also been reported, offering a high yield, though the hazardous nature of diazomethane often limits its use in industrial-scale production. patsnap.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1104455-41-5 chemsrc.com |
| Molecular Formula | C₈H₈ClNO₂ guidechem.com |
| Molecular Weight | 185.61 g/mol |
| Purity | 97.0% chemsrc.com |
Table 2: Properties of Key Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 2-Picolinic Acid | 98-98-6 cdhfinechemical.com | C₆H₅NO₂ cdhfinechemical.com | 123.11 cdhfinechemical.com |
| 4-Chloropyridine-2-carboxylic Acid | 5470-22-4 | C₆H₄ClNO₂ | 157.55 |
| 4-Chloro-5-methylpicolinic acid | 882679-14-3 sigmaaldrich.com | C₇H₆ClNO₂ chembk.com | 171.58 chembk.com |
Chemical Reactivity and Mechanistic Investigations
Ester Hydrolysis Mechanisms and Kinetic Studies in Aqueous Systems
The hydrolysis of esters can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the process is reversible and involves the protonation of the ester's carbonyl group, which enhances its electrophilicity. This is followed by a nucleophilic attack by water. youtube.comchemistrysteps.com The reaction is essentially the reverse of a Fischer esterification. youtube.com To favor the formation of the carboxylic acid and alcohol, an excess of water is typically used to shift the equilibrium. chemistrysteps.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. masterorganicchemistry.com A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then eliminates an alkoxide ion to form a carboxylic acid. masterorganicchemistry.com The carboxylic acid is then deprotonated by the base in the reaction mixture to form a carboxylate salt, which prevents the reverse reaction from occurring. chemistrysteps.commasterorganicchemistry.com
Kinetic studies on the aminolysis of related carbonate esters in aqueous ethanol (B145695) have shown that the reactions are typically first-order with respect to the amine concentration. Such studies help in elucidating whether the mechanism is concerted or stepwise. nih.gov For Methyl 4-chloro-5-methylpicolinate, detailed kinetic studies in aqueous systems would be necessary to fully characterize the rates and mechanisms of its hydrolysis under both acidic and basic conditions.
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives. The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen. wikipedia.orgquora.comstackexchange.com This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the nitrogen atom. wikipedia.orgstackexchange.com
In this compound, the chloro group is located at the 4-position of the pyridine ring. This position is activated towards nucleophilic attack due to the resonance stabilization provided by the ring nitrogen. quora.comstackexchange.com The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group (in this case, the chloride ion). libretexts.org The rate-determining step is typically the initial attack of the nucleophile. stackexchange.com A variety of nucleophiles can displace the chloro group, leading to a range of 4-substituted picolinate (B1231196) derivatives. mdpi.com
Redox Chemistry and Reduction Pathways
The redox chemistry of halogenated pyridines can involve various transformations. The chloro-substituent can be removed through reductive dehalogenation processes. Electrochemical methods or chemical reductants can be employed for this purpose. The specific reduction pathway will depend on the reaction conditions and the nature of the reducing agent.
Palladium-Catalyzed Cross-Coupling Reactions and Analogous Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have extensive applications in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.net These reactions typically involve an organic halide or triflate as the electrophilic partner. libretexts.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgmdpi.com For a picolinate derivative such as this compound, the chloro-substituent can serve as the leaving group.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: libretexts.orgmdpi.com
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the picolinate, forming a palladium(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. mdpi.com
The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. rsc.orgresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands are often used to facilitate the oxidative addition of aryl chlorides. libretexts.orgresearchgate.net This methodology allows for the introduction of a wide variety of aryl and vinyl groups at the 4-position of the picolinate ring. mdpi.com
Stille Coupling Applications with Picolinate Precursors
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction has found extensive application in organic synthesis, including the construction of complex molecules and natural products, due to the stability of organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups. libretexts.orgthermofisher.com
The general mechanism of the Stille reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Initially, a Pd(0) catalyst undergoes oxidative addition with the organic halide (in this case, a picolinate precursor like this compound). This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center. Finally, reductive elimination from the palladium complex yields the desired coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
In the context of picolinate precursors, the Stille coupling offers a strategic method for introducing a wide range of substituents at the 4-position of the pyridine ring. For a substrate such as this compound, the chlorine atom serves as the leaving group in the coupling reaction. It is important to note that chloro-aromatics are generally less reactive than the corresponding bromo or iodo derivatives in Stille couplings. Consequently, achieving efficient coupling with chloropyridines often requires more forcing reaction conditions or the use of specialized, highly active palladium catalyst systems.
Detailed research findings on the direct Stille coupling of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on structurally related chloropyridine derivatives. The reaction would involve the coupling of this compound with an organostannane reagent, such as an aryltributylstannane, vinyltributylstannane, or heteroaryltributylstannane, in the presence of a palladium catalyst and a suitable solvent.
Key to a successful Stille coupling is the choice of the palladium catalyst and ligands. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or those generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) with phosphine ligands are commonly employed. nih.gov The addition of copper(I) salts, for instance, copper(I) iodide (CuI), has been shown to accelerate the rate of Stille couplings, particularly with less reactive chlorides. nih.gov
A representative Stille coupling reaction involving a picolinate precursor is outlined below. The conditions and reagents are based on typical procedures for the coupling of chloropyridines with organostannanes.
Representative Stille Coupling of a Picolinate Precursor
| Parameter | Details |
|---|---|
| Picolinate Precursor | This compound |
| Organostannane Reagent | Aryltributylstannane (e.g., Phenyltributylstannane) |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) |
| Additive | CuI (10-20 mol%) |
| Solvent | Anhydrous, polar aprotic solvent (e.g., DMF, Dioxane) |
| Temperature | 80-120 °C |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
| Product | Methyl 4-aryl-5-methylpicolinate |
The successful implementation of the Stille coupling with this compound would provide a valuable synthetic route to a diverse array of substituted picolinates, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The reaction's tolerance for the ester functionality within the picolinate precursor makes it a particularly attractive method. thermofisher.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbldpharm.com
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-chloro-5-methylpicolinate, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its complex structure.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum, the chemical shift (δ) indicates the electronic environment, the integration value corresponds to the number of protons generating the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. youtube.com
For this compound (C₈H₈ClNO₂), the structure suggests four distinct proton signals: two aromatic protons on the pyridine (B92270) ring, a methyl group attached to the ring, and the methyl group of the ester functionality. The electronegative chlorine atom and the nitrogen atom in the pyridine ring are expected to deshield adjacent protons, shifting their signals downfield (to a higher ppm value). youtube.com Conversely, the electron-donating methyl group will cause a slight shielding effect.
Based on the analysis of the parent compound, methyl picolinate (B1231196) chemicalbook.com, and general principles of ¹H NMR, a predicted spectrum for this compound can be constructed.
Interactive Table: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Ring Proton (H-3) | ~7.8 - 8.2 | Singlet (s) | 1H | Located between the ester and the nitrogen atom, experiencing deshielding effects. |
| Ring Proton (H-6) | ~8.4 - 8.7 | Singlet (s) | 1H | Adjacent to the ring nitrogen, leading to significant deshielding. |
| Ester Methyl Protons (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | 3H | Typical range for methyl ester protons, slightly deshielded by the adjacent carbonyl group. |
| Ring Methyl Protons (-CH₃) | ~2.3 - 2.5 | Singlet (s) | 3H | Typical range for an aryl methyl group. |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbons present (e.g., C=O, C=C, C-Cl, C-N, C-H). libretexts.org In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom typically produces a single peak. libretexts.org The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of the atoms attached to it. libretexts.org Carbons in carbonyl groups (C=O) are characteristically found far downfield (160-220 ppm), while sp²-hybridized carbons of aromatic rings appear in the midfield region (110-160 ppm). libretexts.org
The structure of this compound contains eight carbon atoms, all in unique chemical environments, which should result in eight distinct signals in the ¹³C NMR spectrum. The positions of these signals can be predicted by considering the effects of the various substituents on the pyridine ring.
Interactive Table: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Carbonyl Carbon (C=O) | ~164 - 168 | Characteristic range for an ester carbonyl carbon. libretexts.org |
| Ring Carbon (C-2) | ~148 - 152 | Attached to the ester group and adjacent to the ring nitrogen. |
| Ring Carbon (C-6) | ~150 - 154 | Adjacent to the ring nitrogen, highly deshielded. |
| Ring Carbon (C-4) | ~140 - 145 | Attached to the electronegative chlorine atom, causing a downfield shift. |
| Ring Carbon (C-5) | ~135 - 140 | Attached to the methyl group. |
| Ring Carbon (C-3) | ~122 - 126 | Aromatic CH carbon. |
| Ester Methyl Carbon (-OCH₃) | ~52 - 55 | Typical range for a methyl ester carbon. rsc.org |
| Ring Methyl Carbon (-CH₃) | ~18 - 22 | Typical range for an aryl methyl carbon. |
Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysisbldpharm.com
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For non-volatile or thermally sensitive compounds like picolinate esters, MS is typically coupled with a liquid chromatography system.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. lcms.cz A sample of this compound is first passed through an LC column to separate it from any impurities. The eluent from the column is then introduced into the ion source of the mass spectrometer. For this compound, electrospray ionization (ESI) in positive ion mode would be a common choice, which would generate the protonated molecular ion, [M+H]⁺.
The analysis provides two key pieces of data: the retention time from the LC, which is characteristic of the compound under specific conditions, and the mass spectrum from the MS. The mass spectrum would be expected to show a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton. Given the molecular formula C₈H₈ClNO₂, the molecular weight is approximately 185.61 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. High-purity solvents and reagents are critical in LC-MS to avoid the formation of salt adducts and to minimize background noise, ensuring a high signal-to-noise ratio. lcms.cz
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a high-resolution version of LC-MS. It utilizes columns packed with smaller particles (<2 μm), which allows for faster separation times, greater resolution, and increased sensitivity compared to traditional HPLC. waters.com This enhanced separation capability is particularly useful for resolving the target compound from closely related impurities or isomers. nih.gov For this compound, a UPLC-MS method would provide a more accurate assessment of purity and allow for the detection of trace-level contaminants. The MS detection principles remain the same as in LC-MS, but the quality of the data is improved due to the superior chromatographic separation. waters.com A UPLC-MS/MS method could be further developed for highly sensitive and selective quantification by selecting the precursor ion and monitoring specific product ions after fragmentation. tsu.edu
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separationbldpharm.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. pensoft.net It is routinely used to determine the purity of chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
In this setup, the compound is passed through a column containing a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with a buffer. pensoft.net The pyridine ring in the molecule contains a chromophore, making it readily detectable by a UV-Vis detector. sielc.com The output is a chromatogram, where the main compound appears as a major peak at a specific retention time. The area of this peak is proportional to the concentration of the compound. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method can be validated according to ICH guidelines to ensure it is accurate, precise, and specific for the analyte. pensoft.net
Interactive Table: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Specification | Purpose |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | The organic/aqueous mixture elutes the compound from the column. pensoft.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and the retention time. pensoft.net |
| Detection | UV at 225 nm | The aromatic ring absorbs UV light, allowing for detection. pensoft.net |
| Column Temperature | 30 °C | Ensures reproducible retention times. pensoft.net |
| Injection Volume | 10 µL | The amount of sample introduced onto the column. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, a vibrational spectrum unique to the compound is generated. For this compound, the FT-IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations.
The analysis involves identifying several key vibrational modes:
C=O Stretching: The ester carbonyl group is expected to produce a strong, sharp absorption band, which is one of the most prominent features in the spectrum.
C-O Stretching: The ester C-O bonds will exhibit stretching vibrations at lower wavenumbers.
Aromatic Ring Vibrations: The pyridine ring has characteristic C=C and C=N stretching vibrations. The substitution pattern on the ring influences the exact position and intensity of these bands. researchgate.net
C-H Stretching and Bending: Vibrations from the aromatic C-H and the aliphatic C-H bonds of the two methyl groups will be present.
C-Cl Stretching: The carbon-chlorine bond vibration typically appears in the lower frequency "fingerprint" region of the spectrum.
Vibrational assignments based on combined experimental and computational results for related pyridine carboxylic acids indicate that both the pyridyl ring nitrogen and the carboxylate functional groups are key to intermolecular interactions. researchgate.net
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretching | 1720 - 1740 | Strong |
| Aromatic Ring (C=C, C=N) | Stretching | 1450 - 1610 | Medium to Strong |
| Ester (C-O) | Asymmetric Stretching | 1250 - 1300 | Strong |
| Methyl (CH₃) | Asymmetric/Symmetric Bending | 1380 - 1465 | Medium |
| Aromatic C-H | Out-of-plane Bending | 800 - 900 | Medium to Strong |
| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 | Medium to Strong |
| Methyl (CH₃) | Rocking | ~1100 | Weak to Medium |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the unit cell dimensions, space group, and the exact coordinates of each atom, revealing bond lengths and angles. mdpi.com
A specific crystal structure determination for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of related structures, such as other substituted picolinates or dichloropyridine derivatives, provides a clear framework for how such a study would be conducted and what kind of information it would yield. nih.govnih.gov For instance, the crystal structure of 4-amino-3,5-dichloropyridine (B195902) reveals a monoclinic system where molecules are assembled through hydrogen bonding and π–π stacking interactions. nih.gov Similarly, studies on platinum complexes with picolinate ligands have been characterized by single-crystal XRD, confirming their molecular geometry and intermolecular packing. nih.gov
A hypothetical XRD analysis of this compound would provide the following key parameters, which are crucial for understanding its solid-state properties.
Table 2: Representative Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Example Value (from a related structure) |
| Chemical Formula | C₅H₄Cl₂N₂ |
| Formula Weight | 163.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.513 (2) |
| b (Å) | 13.789 (4) |
| c (Å) | 14.011 (4) |
| α (°) | 90 |
| β (°) | 101.89 (3) |
| γ (°) | 90 |
| Volume (ų) | 1418.4 (7) |
| Z (molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.526 |
Note: Data presented is for 2-amino-3,5-dichloropyridine, provided as a representative example of a substituted chloropyridine crystal structure.
Computational Chemistry Approaches in Spectroscopic Interpretation
Computational chemistry serves as a powerful adjunct to experimental techniques, providing theoretical insights that aid in the interpretation of complex spectroscopic data. researchgate.netnih.gov For picolinate structures, computational methods are used to predict molecular properties such as geometry, vibrational frequencies, and electronic transitions. researchgate.netnih.gov By comparing these computationally predicted spectra with experimental FT-IR and other spectroscopic data, a more confident and detailed assignment of spectral features can be achieved. nih.gov
This synergy is particularly valuable for differentiating between closely spaced vibrational bands or understanding the electronic effects of substituents on the pyridine ring. Quantum chemical calculations can model the molecule in the gas phase or simulate solvent effects, providing a comprehensive understanding of its behavior. researchgate.net
Density Functional Theory (DFT) Calculations for Picolinate Structures
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency. inpressco.com This is often paired with Pople-style basis sets, such as 6-31G(d,p) or the triple-zeta 6-311++G(d,p), to describe the atomic orbitals. researchgate.netnih.govinpressco.com
For a molecule like this compound, DFT calculations would typically proceed as follows:
Geometry Optimization: The three-dimensional coordinates of the molecule are optimized to find the lowest energy conformation (the most stable structure). researchgate.net
Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This predicts the FT-IR and Raman spectra. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are therefore scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data. nih.gov
Electronic Property Analysis: DFT also yields crucial information about the electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition characteristics.
Studies on related pyridine carboxylic acids have successfully used DFT calculations at the B3LYP/6-311++G** level to generate computational IR spectra, which are then used to assign experimental vibrational bands observed in Attenuated Total Reflectance (ATR) FT-IR spectroscopy. researchgate.net These combined experimental and computational approaches confirm that both the pyridyl nitrogen and the carboxylate group are involved in surface interactions. researchgate.net
Derivatization Strategies and Analogue Development
Synthesis of Novel Picolinate (B1231196) Derivatives through Nucleophilic Displacement
The chlorine atom at the C-4 position of the pyridine (B92270) ring in Methyl 4-chloro-5-methylpicolinate is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for creating diverse libraries of picolinate derivatives. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride ion by a variety of nucleophiles. Theoretical studies on similar chloro-substituted heterocycles, such as 2,4-dichloroquinazoline, have shown that the C-4 position is electronically more susceptible to nucleophilic attack compared to other positions. mdpi.com
This strategy has been successfully employed in the synthesis of various heterocyclic compounds. For instance, in the synthesis of related picolinate structures, the chlorine atom has been displaced by nucleophiles like hydrazine (B178648) hydrate (B1144303) to create intermediates for more complex molecules. nih.gov Similarly, sulfur-based nucleophiles, such as 4-aminothiophenol, have been used to displace leaving groups on picolinamide (B142947) scaffolds, demonstrating the viability of S-arylation reactions. mdpi.com
A range of nucleophiles can be utilized to generate novel derivatives from this compound, as illustrated in the table below.
| Nucleophile Class | Specific Nucleophile Example | Resulting Derivative Class | Potential Application Area |
|---|---|---|---|
| O-Nucleophiles | Phenoxides (e.g., Sodium Phenoxide) | 4-Aryloxy-5-methylpicolinates | Herbicides, Fungicides |
| N-Nucleophiles | Anilines, Alkylamines | 4-Amino-5-methylpicolinates | Pharmaceuticals, Kinase Inhibitors |
| S-Nucleophiles | Thiophenols (e.g., Thiophenol) | 4-Thiophenyl-5-methylpicolinates | Antitumor Agents |
| N-Heterocycles | Pyrazole (B372694), Imidazole | 4-(Heteroaryl)-5-methylpicolinates | Agrochemicals, Pharmaceuticals |
Functional Group Interconversions for Structural Diversification of Picolinates
Beyond displacement of the chlorine atom, the functional groups already present on the this compound scaffold offer numerous opportunities for structural modification. vanderbilt.edu The methyl ester at the C-2 position is a particularly versatile handle for functional group interconversions (FGIs). mit.eduub.edu
Key transformations of the ester group include:
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-chloro-5-methylpicolinic acid. This carboxylic acid derivative provides a new reactive center for further modifications, such as amide bond formation. libretexts.org
Aminolysis: Direct reaction of the ester with various primary or secondary amines can produce a wide range of amides (e.g., 4-chloro-5-methylpicolinamide). libretexts.orgbldpharm.com This is a common strategy in drug discovery to introduce new points of interaction with biological targets.
Reduction: The ester can be reduced to a primary alcohol ( (4-chloro-5-methylpyridin-2-yl)methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, weaker reducing agents such as diisobutylaluminum hydride (DIBALH) can achieve a partial reduction to the corresponding aldehyde (4-chloro-5-methylpicolinaldehyde), which is another valuable synthetic intermediate. libretexts.org
These interconversions significantly broaden the chemical space accessible from the initial scaffold, allowing for the synthesis of diverse analogues for biological screening.
Development of Biologically Active Analogues of this compound
The picolinate scaffold is a "privileged structure" found in numerous biologically active compounds, particularly in the agrochemical and pharmaceutical sectors. nih.gov By applying the derivatization strategies mentioned above, analogues of this compound can be designed to target specific biological pathways.
In Agrochemicals: Picolinic acid derivatives are a prominent class of synthetic auxin herbicides. nih.govnih.gov Commercial herbicides like picloram (B1677784), clopyralid, and the more recent halauxifen-methyl (B1255740) and florpyrauxifen-benzyl are all based on the picolinate core structure. nih.govmdpi.com Research has shown that introducing aryl-substituted pyrazole groups at the 6-position of the picolinate ring can lead to compounds with potent, broad-spectrum herbicidal activity, sometimes exceeding that of commercial standards. nih.govmdpi.com These compounds function by binding to auxin receptors like AFB5, disrupting plant growth. nih.gov
In Pharmaceuticals: The picolinamide framework is also critical in drug discovery. For example, a series of N-methylpicolinamide-4-thiol derivatives were synthesized and found to have significant anti-proliferative activity against various human cancer cell lines. mdpi.com One of the most potent compounds from this series, featuring a substituted thioether at the 4-position, was identified as a selective inhibitor of Aurora-B kinase, a key protein involved in mitosis and a target for cancer therapy. mdpi.com
The table below summarizes examples of biologically active picolinate analogues.
| Analogue Class | Key Structural Feature | Biological Activity | Mechanism of Action |
|---|---|---|---|
| 6-Pyrazolyl-Picolinates | Substituted pyrazole at C-6 | Herbicidal nih.govmdpi.com | Synthetic Auxin (AFB5 Receptor Binding) nih.gov |
| N-Methylpicolinamide-4-thiols | Substituted thioether at C-4, Amide at C-2 | Antitumor mdpi.com | Aurora-B Kinase Inhibition mdpi.com |
| 6-Aryl-Picolinates | Aryl group at C-6 | Herbicidal mdpi.com | Synthetic Auxin mdpi.com |
Structure-Activity Relationship (SAR) Studies for Picolinate Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds in both drug and agrochemical discovery. drugdesign.orgcollaborativedrug.comnih.gov For picolinate scaffolds, SAR studies have provided crucial insights into the structural requirements for biological activity.
In the development of herbicidal picolinates, it has been demonstrated that the nature and position of substituents dramatically influence efficacy. For a series of 3-chloro-6-pyrazolyl picolinate derivatives, SAR analysis revealed that:
The type of substituent on the pyrazole ring is critical. Small, electron-withdrawing groups often enhance activity.
The substitution pattern on the picolinate ring itself dictates the herbicidal spectrum and crop safety. nih.gov
Similarly, in the development of pyrazolopyridinyl pyrimidine-based sGC stimulators, SAR studies showed that smaller steric groups at certain positions led to better inhibitory activity. nih.gov For example, an n-propyl substitution resulted in higher potency compared to a bulkier n-hexyl or t-butyl group at the same position. nih.gov
The following table presents a hypothetical SAR summary for a generic picolinate scaffold, based on published findings for related structures. nih.gov
| Position on Picolinate Ring | Substituent Modification | Observed Impact on Activity |
|---|---|---|
| C4-Position | Cl → O-Aryl | Can introduce or enhance herbicidal activity. |
| C4-Position | Cl → S-Aryl (substituted) | Can lead to potent kinase inhibition. mdpi.com |
| C6-Position | H → Substituted Pyrazole | Significantly increases herbicidal potency. nih.govmdpi.com |
| C2-Position (Ester/Amide) | Ester → Amide with small alkyl group | Can improve binding and potency in pharmaceutical targets. nih.gov |
Generation of Pharmaceutical and Agrochemical Intermediates from Picolinates
Due to their versatile reactivity and established role in bioactive molecules, picolinates like this compound are valuable chemical intermediates. guidechem.com An intermediate is a compound that serves as a building block in a multi-step synthesis towards a final, often more complex, target molecule. nih.gov
In agrochemistry, the synthesis of advanced herbicides such as those in the Arylex™ and Rinskor™ families relies on the elaboration of a core picolinate structure. nih.gov The initial picolinate is systematically modified through reactions like nucleophilic substitution and cross-coupling to build the final active ingredient.
In the pharmaceutical industry, picolinate and picolinamide scaffolds are used to synthesize targeted therapies. mdpi.comscilit.com For instance, the synthesis of the aforementioned Aurora-B kinase inhibitors started from a 4-chloro-picolinamide derivative, which was then reacted with various thiols to produce the final library of drug candidates. mdpi.com The inherent stability and defined three-dimensional structure of the pyridine ring make it an excellent scaffold for presenting functional groups in the correct orientation to interact with protein binding sites.
Biological Activity and Molecular Mechanisms of Action
Antimicrobial Efficacy and Mechanistic Investigations
Picolinic acid, the parent compound of picolinate (B1231196) esters, and its derivatives have demonstrated significant potential as antimicrobial agents. Their activity spans across various bacterial and fungal species, often attributed to their ability to chelate metal ions, a process vital for microbial survival and enzymatic function.
Antibacterial Activities of Picolinate Esters
Picolinate esters and related compounds exhibit broad-spectrum antibacterial properties. Studies have shown that picolinic acid and its salts, such as sodium picolinate, possess considerable antimicrobial activity against a range of pathogenic bacteria. This activity is often pH-dependent, with greater efficacy observed in more acidic environments. The mechanism of action is believed to involve the chelation of essential metal ions, which disrupts bacterial metabolic processes.
Transition metal complexes of picolinic acid have also been investigated for their antibacterial potential. For instance, zinc picolinate has demonstrated antibacterial activity against a wide array of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) for zinc picolinate against several bacteria has been determined to be 0.5 mg/mL. Similarly, copper and cobalt picolinates have shown efficacy against specific bacterial strains. The chelation of metal ions by picolinates can interfere with bacterial enzyme function and cellular processes, leading to inhibition of growth and cell death.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
| Zinc Picolinate | Bacillus cereus | 0.5 mg/mL |
| Zinc Picolinate | Shigella flexneri | 0.5 mg/mL |
| Zinc Picolinate | Proteus vulgaris | 0.5 mg/mL |
| Zinc Picolinate | Staphylococcus aureus | 0.5 mg/mL |
| Copper Picolinate | Staphylococcus aureus | 0.5 mg/mL |
| Copper Picolinate | Proteus vulgaris | 0.5 mg/mL |
| Cobalt Picolinate | Micrococcus luteus | 0.5 mg/mL |
| Nickel Picolinate | Bacillus subtilis | 0.5 mg/mL |
This table presents the minimum inhibitory concentrations (MICs) of various metal picolinates against selected bacteria, indicating their potential as antibacterial agents.
Antifungal Properties of Related Picolinate Compounds
The antifungal activity of picolinate derivatives has been a subject of significant research. Picolinamides, a class of compounds structurally related to picolinate esters, have been identified as possessing potent antifungal properties. The primary mechanism of action for these compounds involves the inhibition of a crucial cellular protein.
Chemogenomic profiling and subsequent biochemical assays have identified Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the key target for these antifungal picolinamides. nih.gov By binding to the lipid-binding pocket of Sec14p, these compounds disrupt its function, which is essential for lipid metabolism and membrane trafficking, ultimately leading to fungal cell death. nih.gov This targeted inhibition of a specific and essential fungal protein highlights the potential for developing highly effective and selective antifungal agents based on the picolinate scaffold. The disruption of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane, is another established mechanism for some antifungal agents, and while not directly implicated for all picolinates, it represents a common pathway for antifungal action. nih.govyoutube.com
Insecticidal and Herbicidal Activities
Picolinate compounds have been successfully developed and commercialized as potent herbicides, demonstrating a significant impact on agricultural weed control. Their insecticidal properties, while less extensively documented for this specific chemical class, are theoretically linked to the inhibition of essential insect enzyme systems.
Interference with Plant Growth Regulatory Pathways
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. mdpi.comnih.govnih.gov Their mode of action mimics that of the natural plant hormone auxin (indole-3-acetic acid), but they are more persistent and effective at causing phytotoxicity in susceptible plants. nih.gov These compounds disrupt normal plant growth and development by binding to and activating auxin receptors, specifically the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. nih.govnih.govmdpi.com
The binding of a picolinate herbicide to the TIR1/AFB receptor complex leads to the degradation of Aux/IAA transcriptional repressor proteins. nih.gov This, in turn, unleashes the activity of auxin response factors (ARFs), leading to a massive and uncontrolled expression of auxin-responsive genes. nih.gov This cascade of events results in a variety of physiological disruptions, including epinastic growth, stem twisting, and ultimately, the death of the plant. Studies on novel picolinate herbicides have shown that they can also induce the production of ethylene (B1197577) and abscisic acid (ABA), further contributing to their herbicidal effects. researchgate.net The efficacy of these herbicides is demonstrated by their low IC50 values for inhibiting plant growth.
| Compound | Plant Species | IC50 (Root Growth Inhibition) |
| Compound V-7 (a 6-aryl-picolinic acid derivative) | Arabidopsis thaliana | Significantly lower than commercial herbicides |
| Compound c5 (a 3-chloro-6-pyrazolyl-picolinate derivative) | Arabidopsis thaliana | 27 times lower than clopyralid |
| Florpyrauxifen-benzyl (a commercial picolinate herbicide) | Arabidopsis thaliana | benchmark |
This table illustrates the potent herbicidal activity of novel picolinate derivatives by comparing their IC50 values for root growth inhibition in Arabidopsis thaliana.
Inhibition of Key Enzymatic Systems in Pests
While direct evidence for the insecticidal activity of Methyl 4-chloro-5-methylpicolinate through enzyme inhibition is not extensively documented, the general strategy of targeting key insect enzymes is a well-established approach in pesticide development. google.comnih.gov The theoretical basis for the insecticidal potential of picolinate-related compounds would lie in their ability to inhibit enzymes crucial for insect survival, such as those involved in detoxification or digestion.
Key enzyme systems in insects that are often targeted by insecticides include cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases, which are all involved in the detoxification of foreign compounds. google.comnih.gov Inhibition of these enzymes can lead to an accumulation of toxic substances, resulting in insect mortality. nih.gov Additionally, digestive enzymes like pepsin and α-amylase are potential targets. researchgate.net By inhibiting these, a compound could disrupt nutrient absorption and lead to starvation. The development of resistance in insects is often linked to the enhanced production or modification of these enzymes. google.com Therefore, compounds that can effectively inhibit these enzymatic systems hold promise as insecticidal agents.
Anticancer Potential and Apoptosis Induction Pathways
Emerging research has highlighted the potential of picolinic acid and its derivatives as anticancer agents. Their mechanism of action appears to be multifaceted, primarily involving the induction of apoptosis, or programmed cell death, in cancer cells through various signaling pathways.
Studies have shown that picolinic acid-related compounds can induce apoptosis in human leukemia cells. pensoft.net This process is characterized by cellular changes such as DNA fragmentation. pensoft.net The anticancer activity of these compounds is thought to be linked to their chemical structure, particularly the pyridine (B92270) ring and its substituents. pensoft.net
More specifically, novel derivatives of picolinic acid have been synthesized and evaluated for their anticancer properties. One such derivative demonstrated cytotoxic activity against human non-small cell lung cancer cells (A549) with an IC50 of 99.93 µM, while showing less activity against non-cancerous cells. pensoft.net The mechanism of this cytotoxicity was identified as the induction of apoptosis. pensoft.net This was evidenced by the activation of key executioner caspases, including caspase-3, caspase-4, and caspase-9. pensoft.net The activation of caspase-9 suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.
Furthermore, some picolinic acid derivatives are believed to exert their anticancer effects by inducing endoplasmic reticulum (ER) stress. pensoft.net The accumulation of unfolded or misfolded proteins in the ER triggers a cellular stress response that can ultimately lead to apoptosis. This pathway often involves the activation of specific caspases, such as caspase-4, which is associated with ER stress-mediated apoptosis. The potential of these compounds to disrupt the function of key apoptosis-regulating proteins, such as those from the Bcl-2 family (e.g., BCL-2 and BAX), has also been explored through molecular docking studies, suggesting a possible mechanism for their pro-apoptotic effects. researchgate.net
| Compound | Cancer Cell Line | IC50 Value |
| Picolinic Acid Derivative (Compound 5) | A549 (Human Lung Cancer) | 99.93 µM |
| Picolinamide (B142947) Derivative (Compound 7h) | A549 (Human Lung Cancer) | 87 nM (VEGFR-2 inhibition) |
| Picolinamide Derivative (Compound 9a) | A549 (Human Lung Cancer) | 27 nM (VEGFR-2 inhibition) |
This table presents the IC50 values of selected picolinic acid and picolinamide derivatives against the A549 human lung cancer cell line, highlighting their potential as anticancer agents. Note that for compounds 7h and 9a, the IC50 is for the inhibition of the VEGFR-2 kinase.
Modulation of Cellular Processes by Picolinate Derivatives
Picolinate derivatives, particularly picolinamides, have been identified as potent modulators of critical cellular signaling pathways, most notably those involved in cell proliferation and angiogenesis. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and development. One of the key regulators of this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
A series of novel picolinamide-based derivatives were synthesized and evaluated for their potential as VEGFR-2 inhibitors. nih.gov These compounds demonstrated effective antiproliferative activity against human lung cancer (A549) and liver cancer (HepG2) cell lines. nih.gov The study highlights the potential of the picolinamide scaffold in the design of anticancer agents that target cellular processes essential for tumor progression. nih.gov
| Compound | Cell Line | IC₅₀ (μM) * |
| Picolinamide Derivative 8j | A549 (Lung Cancer) | 12.5 |
| HepG2 (Liver Cancer) | 20.6 | |
| Picolinamide Derivative 8l | A549 (Lung Cancer) | 13.2 |
| HepG2 (Liver Cancer) | 18.2 | |
| Sorafenib (Reference) | A549 (Lung Cancer) | 19.3 |
| HepG2 (Liver Cancer) | 29.0 | |
| Axitinib (Reference) | A549 (Lung Cancer) | 22.4 |
| HepG2 (Liver Cancer) | 38.7 | |
| IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency. Data sourced from a study on picolinamide-based VEGFR-2 inhibitors. nih.gov |
Inhibition of Specific Kinases (e.g., EphB4) by Picolinate Analogues
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug development. nih.govebi.ac.uk Picolinate analogues are among the chemical structures being explored as kinase inhibitors. nih.gov
One such kinase of therapeutic interest is the EphB4 receptor tyrosine kinase. EphB4 and its ligand, ephrin-B2, are involved in tumor angiogenesis and immune response modulation. nih.govwustl.edunih.gov Inhibition of the EphB4-ephrin-B2 signaling pathway has been shown to reprogram the tumor immune microenvironment, reducing regulatory T cells (Tregs) and enhancing the activation of CD8+ and CD4+ T cells, which are crucial for anti-tumor immunity. nih.govwustl.edu
While specific studies on the inhibition of EphB4 by this compound are not available, the proven ability of picolinamide derivatives to inhibit other kinases, such as VEGFR-2, suggests that picolinate analogues could be developed as inhibitors for a range of kinases, potentially including EphB4. nih.gov The development of such inhibitors could offer new therapeutic avenues for cancer treatment. nih.govwustl.edu
Enzyme Inhibition Studies
The picolinate structure is a versatile scaffold for designing enzyme inhibitors targeting various classes of enzymes.
Cyclooxygenase-2 (COX-2) Inhibition by Picolinate Compounds
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has protective functions, COX-2 is inducible and is a primary mediator of inflammation and pain. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. nih.gov
Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs. nih.govyoutube.com The development of selective COX-2 inhibitors has involved exploring various chemical scaffolds. nih.gov The binding of inhibitors to COX-2 often involves interactions with key amino acid residues such as Ser-530 and Tyr-385 in the active site. nih.govresearchgate.net
Although direct studies on COX-2 inhibition by this compound are not prevalent, research on other heterocyclic compounds has demonstrated the potential for this class of molecules to act as COX inhibitors. For instance, diarylisoxazole derivatives have been shown to be potent and selective COX-1 inhibitors. nih.gov Furthermore, various phenolic compounds have been shown to inhibit both COX-1 and COX-2. mdpi.com
| Compound (at 12.5 µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| Oleocanthal (OLC) | 26.6 ± 1.7 | 21.8 ± 0.4 |
| Oleuropein (OLE) | 28.9 ± 5.1 | 30.1 ± 2.7 |
| Oleuropein Aglycone (OLP) | 24.4 ± 5.5 | 18.8 ± 1.4 |
| Hydroxytyrosol Acetate (B1210297) (HTA) | 34.8 ± 7.3 | Not specified |
| Data from a study on the anti-inflammatory properties of olive-derived compounds. mdpi.com |
Given that various heterocyclic and aromatic compounds can inhibit COX enzymes, it is plausible that picolinate derivatives could be designed to selectively target COX-2.
Cytochrome P450 Enzyme Modulation by Halogenated Picolinates
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs and environmental toxins. nih.govmdpi.commdpi.com These enzymes catalyze a variety of oxidative reactions. nih.govmdpi.com The interaction of chemical compounds with CYP enzymes can lead to their metabolic activation or detoxification, and can also result in drug-drug interactions through enzyme inhibition or induction. mdpi.com
Halogenated compounds can be substrates for CYP enzymes, and their metabolism can sometimes lead to toxic products. nih.gov For example, the metabolism of halogenated alkanes by P450 has been studied computationally to understand their activation mechanisms. nih.gov Furthermore, studies on compounds with some structural similarities to picolinates, such as methyl-substituted benzimidazoles, have shown that they can inhibit or induce specific CYP isoforms like CYP3A4 and CYP1A1/2. nih.gov
As this compound is a halogenated (chloro) and methylated heterocyclic compound, it is likely to be a substrate for one or more CYP enzymes. Its interaction with the CYP system could influence its metabolic fate, bioavailability, and potential for drug-drug interactions.
Investigations as Enzyme Inhibitors and Receptor Ligands
The structural features of picolinate derivatives make them attractive candidates for the design of inhibitors for a wide range of enzymes and ligands for various receptors. The versatility of the picolinic acid scaffold allows for chemical modifications to achieve desired binding affinities and selectivities.
For example, a chlorinated compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate, has been identified as an inhibitor of biotin (B1667282) carboxylase, an essential enzyme in bacterial fatty acid synthesis, highlighting the potential of chlorinated aromatic compounds as antibacterial agents. nih.gov Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and shown to possess antidiabetic properties through the inhibition of α-glucosidase and α-amylase. nih.gov
The previously mentioned picolinamide-based VEGFR-2 inhibitors further underscore the potential of picolinate derivatives to act as potent and selective enzyme inhibitors. nih.gov These examples collectively suggest that this compound could be investigated as a potential inhibitor for various enzymes or as a ligand for different receptors, depending on its three-dimensional structure and electronic properties.
Immunomodulatory and Anti-inflammatory Effects of Picolinate Derivatives
Picolinate derivatives have been shown to possess immunomodulatory and anti-inflammatory properties, which are often linked to their ability to inhibit enzymes involved in inflammatory pathways or to modulate the activity of immune cells.
The anti-inflammatory effects of this class of compounds can be directly related to the inhibition of enzymes like COX-2, as discussed earlier. nih.govnih.gov By blocking the production of pro-inflammatory prostaglandins, COX-2 inhibitors can effectively reduce inflammation. nih.gov
Regarding immunomodulation, picolinates can exert effects through various mechanisms. For instance, chromium picolinate has been studied for its effects on the immune system, where it was found to increase the levels of certain pro-inflammatory cytokines in rats on a high-fat diet. nih.gov This suggests that picolinate salts can influence immune responses, although the effect may be largely driven by the coordinated metal ion.
Furthermore, the inhibition of kinases like EphB4 by potential picolinate analogues could have profound immunomodulatory consequences. nih.govwustl.edu By altering the tumor immune microenvironment, such inhibitors can enhance the body's own anti-tumor immune response. nih.govwustl.edu Polyphenols, another class of organic compounds, are also known for their broad immunomodulatory effects, including the suppression of pro-inflammatory cytokines and the modulation of various immune cell types. nih.gov This provides a parallel for how organic molecules like picolinate derivatives could be developed for their immunomodulatory potential.
Neurobiological Interactions and Neurological Function Modulation Potentials
There is currently no specific information available from published research regarding the neurobiological interactions or the potential for neurological function modulation of this compound. While pyridine alkaloids and their derivatives are known to exhibit a range of activities within the central nervous system, specific data for this compound is absent. nih.govnih.gov
Synergistic Biological Effects with Co-administered Compounds
No studies have been identified that investigate the synergistic biological effects of this compound when co-administered with other compounds. Research into the potential for synergistic interactions is a crucial aspect of pharmacological evaluation, but such data is not available for this specific molecule.
Metabolic Pathways and Environmental Transformations
Biodegradation Pathways in Microorganisms
Microorganisms play a crucial role in the environmental degradation of picolinate (B1231196) herbicides. Their metabolic activities can lead to the detoxification of these compounds through various pathways, including utilization as a source of carbon and energy, dehalogenation, and ring cleavage.
Microbial Utilization as Carbon and Energy Sources for Picolinates
Certain microbial strains have demonstrated the ability to utilize picolinic acid, the parent compound of picolinates, as a sole source of carbon and nitrogen for growth. This metabolic capability is a key factor in the natural attenuation of these herbicides in soil and water. Microorganisms capable of degrading picolinates can break down the chemical structure, releasing energy and essential nutrients that support their life cycles. The efficiency of this utilization can be influenced by environmental factors such as pH, temperature, and the presence of other nutrient sources.
Dehalogenation Mechanisms and Chloride Release in Picolinate Degradation
A critical step in the biodegradation of chlorinated picolinate herbicides is dehalogenation, the removal of chlorine atoms from the pyridine (B92270) ring. This process is significant because it often reduces the toxicity of the compound. Microorganisms can employ different dehalogenation strategies, including reductive, oxidative, and hydrolytic mechanisms. In anaerobic environments, reductive dehalogenation is a common pathway where the chlorine atom is replaced by a hydrogen atom. This process results in the release of chloride ions into the environment, which can be monitored to assess the rate of degradation.
Ring Cleavage and Metabolite Identification in Picolinate Metabolism
Following initial transformations such as dehalogenation, the microbial degradation of the picolinate ring structure proceeds. This typically involves the enzymatic cleavage of the pyridine ring. Dioxygenase enzymes often play a pivotal role in this process, incorporating oxygen atoms into the aromatic ring to destabilize it and facilitate its opening. The resulting intermediates are then further metabolized through various pathways, eventually leading to compounds that can enter central metabolic cycles. Identification of these metabolites is crucial for understanding the complete degradation pathway and for assessing any potential transient toxic intermediates.
Mammalian and Ecotoxicological Metabolic Mapping
The metabolism of picolinate herbicides in mammals and other non-target organisms is a key determinant of their potential toxicity and environmental impact. Understanding these pathways is essential for risk assessment.
Comparative Metabolism Across Species (e.g., Fish, Rat, Goat) for Picolinate Herbicides
Studies on various picolinate herbicides have revealed both similarities and differences in their metabolic fates across different species. A comparative analysis of metabolism in species such as fish, rats, and goats can provide insights into potential species-specific sensitivities and bioaccumulation potential. nih.gov In general, picolinate herbicides are metabolized and excreted relatively quickly in these species. nih.gov However, the specific metabolites formed and the primary routes of excretion can vary. For instance, in rats, excretion is often rapid and primarily occurs via urine, while in goats, both urine and feces can be significant routes. nih.gov Fish may also exhibit different metabolic profiles, which is important for assessing the ecotoxicological risks to aquatic environments. nih.gov
Table 1: Comparative Metabolism of Picolinate Herbicides in Different Species
| Species | Primary Route of Excretion | Common Metabolic Reactions |
|---|---|---|
| Rat | Urine | Hydroxylation, Conjugation |
| Goat | Urine and Feces | Hydroxylation, Conjugation, Cleavage of the ester linkage |
Note: This table represents generalized pathways for picolinate herbicides and may not be specific to Methyl 4-chloro-5-methylpicolinate.
Phase I and Phase II Biotransformations of Picolinate Compounds
The metabolism of picolinate herbicides in mammals generally follows the established two-phase model of xenobiotic biotransformation. derangedphysiology.com
Phase I Biotransformation: Phase I reactions introduce or expose functional groups (e.g., hydroxyl groups) on the herbicide molecule, typically making it more water-soluble and preparing it for Phase II reactions. derangedphysiology.com For picolinate herbicides, common Phase I reactions include:
Oxidation: This is a primary mechanism, often catalyzed by cytochrome P450 enzymes, leading to the hydroxylation of the pyridine ring or the alkyl side chains.
Hydrolysis: Ester linkages, such as the methyl ester in this compound, can be cleaved by esterase enzymes to form the corresponding carboxylic acid.
Phase II Biotransformation: In Phase II, the modified compounds from Phase I are conjugated with endogenous molecules, which further increases their water solubility and facilitates their excretion from the body. derangedphysiology.com Common Phase II reactions for picolinate metabolites include:
Glucuronidation: The addition of glucuronic acid to hydroxyl groups.
Sulfation: The addition of a sulfate (B86663) group.
Conjugation with amino acids: Such as glycine or glutamine.
These biotransformation processes are crucial for detoxifying picolinate herbicides and reducing their potential for bioaccumulation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Environmental Fate Modeling and Prediction
The environmental fate of this compound is subject to a variety of transformation and transport processes that dictate its persistence and mobility in different environmental compartments. Modeling and prediction of its behavior are crucial for assessing potential environmental exposure and risk. These predictive assessments often rely on data from structurally similar compounds to estimate the key environmental parameters.
Hydrolysis Rate Constant Estimation in Aqueous Systems for Picolinate Esters
Hydrolysis is a key abiotic degradation pathway for picolinate esters in aqueous environments. The rate of hydrolysis is influenced by pH, temperature, and the specific chemical structure of the ester. For this compound, the ester functional group is susceptible to cleavage, yielding the corresponding carboxylic acid and methanol (B129727).
Table 1: Estimated Hydrolysis Parameters for this compound Based on Analogous Compounds
| Parameter | Estimated Value | Basis for Estimation |
| Hydrolysis Half-life (t½) at pH 7 | 100 - 160 days | Based on data for florpyrauxifen-benzyl (111 days) and halauxifen-methyl (B1255740) (155 days) mda.state.mn.usmass.govmda.state.mn.us. |
| Hydrolysis Mechanism | Ester Hydrolysis | Cleavage of the ester bond to form 4-chloro-5-methylpicolinic acid and methanol. |
| Influencing Factors | pH, Temperature | Hydrolysis rates are typically pH-dependent and increase with temperature. |
Sorption, Leaching, and Volatilization Dynamics in Soil
The behavior of this compound in soil is governed by processes of sorption, leaching, and volatilization, which collectively determine its mobility and potential to contaminate groundwater.
Sorption refers to the binding of the chemical to soil particles. The organic carbon partition coefficient (Koc) is a key parameter used to predict the extent of sorption. Herbicides with high Koc values tend to be strongly adsorbed to soil and are less mobile. For picolinate herbicides, sorption is influenced by soil properties such as organic matter content and pH. Florpyrauxifen-benzyl, for example, has a very high Koc value of 32,280 L/kg, indicating low mobility in soil mda.state.mn.us. In contrast, other picolinic acid herbicides like aminopyralid are weakly sorbed to soil epa.gov. Given the structural similarities, this compound is expected to exhibit moderate to high sorption to soil, primarily influenced by the soil's organic carbon content.
Leaching is the downward movement of a chemical through the soil profile with water. The potential for leaching is inversely related to sorption. Chemicals with low sorption and high water solubility are more likely to leach. While specific data for this compound is unavailable, the leaching potential can be inferred. For halauxifen-methyl, it is considered to have low to medium mobility in most soils apvma.gov.au. The potential for this compound to leach will depend on its specific sorption characteristics and the properties of the soil.
Volatilization is the process by which a chemical evaporates from soil or plant surfaces. It is influenced by the compound's vapor pressure and Henry's Law constant. Picolinate esters generally have low vapor pressures, suggesting that volatilization is not a major dissipation pathway mda.state.mn.us. For instance, florpyrauxifen-benzyl has a low potential for volatility from water and soil surfaces mda.state.mn.usregulations.gov. Therefore, significant losses of this compound due to volatilization are not anticipated.
Table 2: Predicted Soil Dynamics for this compound
| Process | Predicted Behavior | Key Influencing Factors |
| Sorption | Moderate to High | Soil organic carbon content, soil pH |
| Leaching | Low to Moderate | Sorption coefficient (Koc), water solubility, soil type, rainfall |
| Volatilization | Low | Vapor pressure, Henry's Law constant, temperature, soil moisture |
Photodegradation Mechanisms and Environmental Stability
Photodegradation, or photolysis, is the breakdown of chemicals by sunlight. This can be a significant degradation pathway for herbicides present on soil surfaces or in clear, shallow waters.
Picolinate herbicides can be susceptible to photodegradation. For example, aminopyralid undergoes rapid aqueous photolysis with a half-life of just 0.6 days epa.govmass.govepa.gov. Similarly, florpyrauxifen-benzyl is reported to dissipate quickly from water due to rapid photolysis, with a half-life of 0.16 days in water mda.state.mn.us. The pyridine ring structure in this compound is a chromophore that can absorb sunlight, leading to its degradation. The presence of a chlorine atom on the pyridine ring may also influence the photodegradation rate and mechanism, potentially leading to dehalogenation as one of the transformation pathways. Photodegradation on soil surfaces is also possible, although the rate is generally slower than in aqueous environments. For aminopyralid, the soil photolysis half-life is approximately 72.2 days mass.gov.
Table 3: Estimated Photodegradation and Environmental Stability of this compound
| Parameter | Estimated Behavior | Basis for Estimation |
| Aqueous Photodegradation | Rapid | Based on the short photolysis half-lives of aminopyralid (0.6 days) and florpyrauxifen-benzyl (0.16 days) mda.state.mn.usepa.govmass.govepa.gov. |
| Soil Photodegradation | Moderate | Slower than in water, with an estimated half-life on the order of weeks to months, similar to aminopyralid (72.2 days) mass.gov. |
| Overall Environmental Stability | Moderately Persistent | The overall persistence will be determined by the dominant degradation pathway in a given environmental compartment, with photodegradation being significant in water and microbial degradation likely being key in soil. |
Advanced Applications in Chemical and Materials Sciences
Catalysis and Industrial Applications
The development of efficient catalysts is crucial for various industrial processes, including the abatement of environmental pollutants. Picolinate (B1231196) derivatives, known for their coordinating properties with metal ions, are increasingly being investigated for their potential in catalysis.
Development of Catalysts for Volatile Organic Pollutant Elimination
Volatile organic compounds (VOCs) are significant air pollutants, and their catalytic oxidation is a key technology for their removal. While direct studies on Methyl 4-chloro-5-methylpicolinate for this specific application are not extensively documented, the broader class of picolinate-based materials shows promise. Picolinate ligands can be used to synthesize metal-organic frameworks (MOFs) and other coordination compounds that can act as catalysts. researchgate.netrsc.org The functional groups on the picolinate, such as the chloro and methyl groups in this compound, can be modified to tune the electronic properties and stability of the resulting catalyst. rsc.orgresearchgate.net
For instance, pyridine-based catalysts are known to be effective in oxidation reactions. rsc.org The nitrogen atom in the pyridine (B92270) ring can coordinate with metal centers, such as palladium or platinum, which are active sites for VOC oxidation. frontiersin.orgmdpi.com The chloro- and methyl-substituents on the pyridine ring of this compound could influence the catalyst's activity and selectivity by altering the electron density at the metal center. nih.gov The development of catalysts from such precursors could involve immobilizing them on supports like zeolites or using them to create novel coordination polymers with catalytic properties. researchgate.net
Building Blocks for Supramolecular Chemistry and Coordination Compounds
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components, held together by non-covalent interactions. Picolinate ligands are widely used in this field due to their ability to form stable complexes with a variety of metal ions.
Design of Metallo-supramolecular Architectures with Picolinate Ligands
Metallo-supramolecular architectures are ordered structures formed through the self-assembly of metal ions and organic ligands. Picolinate-based ligands are excellent candidates for constructing such architectures, which can range from discrete cages to extended one-, two-, or three-dimensional coordination polymers. mdpi.comnih.govmdpi.com The final structure is influenced by the geometry of the ligand and the coordination preference of the metal ion.
The presence of the chloro and methyl groups on the pyridine ring of this compound can direct the self-assembly process through steric effects and weak interactions, such as halogen bonding. nih.gov These substituents can influence the packing of the molecules in the solid state, leading to the formation of specific supramolecular structures. The ester group can also be hydrolyzed to a carboxylic acid, providing another coordination site and enabling the formation of more complex architectures.
Ligand Design for Metal Complexation and Structural Assembly
The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complex are highly dependent on the ligand's structure. nih.govrsc.org Picolinate derivatives are versatile ligands because the pyridine nitrogen and the carboxylate group can chelate to a metal ion, forming a stable five-membered ring.
This compound can be used as a starting material to design more complex ligands. For example, the chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the introduction of additional coordination sites or functionalities. mdpi.com This modular approach enables the synthesis of ligands with tailored properties for specific applications, such as sensing, catalysis, or materials science. kent.ac.uk
Intermediates in Fine Chemical Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.com The reactivity of its functional groups allows for a variety of chemical transformations, making it a versatile building block.
The compound is a known intermediate in the synthesis of 2,4-diamino-pyrimidine derivatives. google.com These pyrimidine (B1678525) structures are important scaffolds in medicinal chemistry, often exhibiting a range of biological activities. A patent describes a reaction where this compound undergoes a reaction with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst, demonstrating its utility in cross-coupling reactions to build more complex molecular frameworks. epo.org
Future Research Trajectories and Emerging Paradigms
Elucidation of Undefined Biological Mechanisms and Pathways
While Methyl 4-chloro-5-methylpicolinate is recognized for its herbicidal properties, the precise biological mechanisms and pathways through which it and related picolinate (B1231196) compounds exert their effects are not fully understood. vt.edumdpi.com Future research will focus on identifying the specific molecular targets within plants. Investigating how these compounds mimic natural plant hormones, such as auxins, leading to abnormal growth and eventual death of the target weeds, is a key area of inquiry. vt.edu Understanding these pathways at a molecular level could lead to the design of more selective and effective herbicides.
Furthermore, exploring the potential for these compounds to interact with biological systems beyond plants is an emerging field. For instance, some picolinate-appended complexes are being studied for their potential in bimodal imaging and as radiopharmaceuticals, suggesting interactions with animalian cellular pathways. nih.gov
Computational Modeling for Predictive Research in Environmental Fate and Metabolism
The environmental impact of herbicides is a significant concern, and predictive modeling offers a powerful tool to assess the fate of this compound in various ecosystems. awsjournal.orgresearchgate.net Computational models, such as multimedia fugacity models, can simulate the distribution and persistence of the compound in soil, water, and air. rsc.org These models integrate data on the chemical's properties with environmental parameters to predict its movement, degradation, and potential accumulation. awsjournal.orgrsc.org
By using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can gain insights into the compound's adsorption, destruction, and bioaccumulation at a molecular level. nih.gov This predictive capability is crucial for conducting thorough risk assessments and developing strategies to minimize environmental contamination. researchgate.netnih.gov Research in this area aims to refine these models for greater accuracy in predicting the environmental behavior of not only the parent compound but also its metabolites, which can sometimes be more persistent or toxic. mdpi.comnih.gov
Table 1: Factors Influencing the Environmental Fate of Herbicides
| Factor | Description | Potential Impact on this compound |
| Sorption | The process of a chemical binding to soil particles. | Affects its mobility in the soil and availability for plant uptake or degradation. |
| Leaching | The downward movement of a substance through the soil with water. | Can lead to groundwater contamination if the compound is highly mobile. |
| Volatilization | The process of a substance evaporating into the atmosphere. | Influences its atmospheric transport and potential for long-range deposition. |
| Microbial Degradation | The breakdown of the compound by microorganisms in the soil and water. | A primary pathway for the dissipation of the herbicide from the environment. |
| Photodegradation | The breakdown of the compound by sunlight. | Can be a significant degradation pathway, particularly on soil surfaces and in water. |
| Chemical Degradation | The breakdown of the compound through chemical reactions in the environment. | Can contribute to its overall degradation, depending on environmental conditions like pH. |
This table is based on general principles of herbicide environmental fate and may be applicable to this compound. awsjournal.orgnih.gov
Development of Novel Bioremediation Strategies for Halogenated Pyridine (B92270) Derivatives
The presence of halogenated pyridine derivatives, including this compound, in the environment necessitates the development of effective cleanup strategies. researchgate.netmdpi.com Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is a promising and environmentally friendly approach. researchgate.netmdpi.com Research is focused on identifying and engineering microorganisms, such as bacteria and fungi, that can break down these complex chemical structures. nih.gov
Scientists are exploring the genetic basis of these degradative pathways to enhance the efficiency of naturally occurring microbes or to construct new microorganisms with tailored degradation capabilities. nih.gov Techniques like bioventing and biosparging, which enhance microbial activity by providing oxygen, are being investigated for their effectiveness in treating contaminated soil and water. mdpi.com The goal is to develop robust and cost-effective bioremediation technologies that can be applied in situ to clean up sites contaminated with these herbicides. nih.gov
Exploration of New Application Domains for this compound and its Analogues
Beyond its established role as a herbicide, researchers are exploring new potential applications for this compound and its structural analogues. The pyridine ring is a common scaffold in pharmaceuticals and other bioactive molecules. nih.govcdc.gov
One area of interest is in the development of new therapeutic agents. For example, picolinate-based compounds are being investigated for their coordination properties with metal ions, which could have applications in medical imaging and drug delivery. nih.gov The synthesis of novel derivatives of this compound could lead to the discovery of compounds with unique biological activities, potentially in areas unrelated to plant science.
Advanced Analytical Method Development for Trace Analysis and Metabolite Profiling
To effectively monitor the presence of this compound and its breakdown products in the environment and in biological systems, sensitive and accurate analytical methods are essential. wordpress.comusda.gov Future research will focus on developing advanced analytical techniques for trace-level detection and comprehensive metabolite profiling.
This includes the refinement of chromatographic methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), to achieve lower detection limits and greater specificity. wordpress.com The development of rapid, on-site screening methods, like immunoassays, is also a priority to enable efficient monitoring of environmental samples. usda.gov A thorough understanding of the compound's metabolic fate requires the ability to identify and quantify its various metabolites, which can have different toxicological profiles than the parent compound. mdpi.com
Molecular Docking and Drug Design Initiatives for Picolinate-Based Agents
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comorientjchem.org This approach is increasingly being used in drug design and can be applied to picolinate-based compounds to explore their potential as therapeutic agents. orientjchem.orgnih.gov
By modeling the interaction of picolinate derivatives with specific protein targets, researchers can identify potential drug candidates for various diseases. mdpi.commdpi.com For instance, molecular docking studies can help in understanding how these compounds might inhibit the activity of enzymes or receptors involved in disease processes. nih.gov This in silico approach accelerates the drug discovery process by prioritizing compounds for further experimental testing, potentially leading to the development of new pharmaceuticals based on the picolinate scaffold. orientjchem.org
Q & A
Q. How can researchers ensure compliance with ethical and reproducibility standards when publishing data on this compound?
- Methodological Answer :
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
- Experimental Replication : Share detailed protocols via repositories like Zenodo.
- Ethical Declarations : Disclose conflicts of interest and animal/human ethics approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
